3-Bromo-5-isopropyltoluene CAS number and properties
3-Bromo-5-isopropyltoluene CAS number and properties
An In-Depth Technical Guide to 3-Bromo-5-isopropyltoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-isopropyltoluene (CAS No. 1208076-49-6), a substituted aromatic hydrocarbon of significant interest in organic synthesis. This document delineates its chemical and physical properties, offers insights into its synthetic utility, particularly as a building block in cross-coupling reactions, and provides essential safety and handling protocols. A detailed, field-proven experimental workflow for a representative palladium-catalyzed cross-coupling reaction is presented to illustrate its practical application. This guide is intended to serve as an essential resource for researchers and professionals engaged in chemical synthesis and drug development.
Compound Identification and Core Properties
3-Bromo-5-isopropyltoluene, also known by its IUPAC name 1-Bromo-3-isopropyl-5-methylbenzene, is a halogenated aromatic compound.[1] Its structure features a benzene ring substituted with a bromine atom, an isopropyl group, and a methyl group at the 1, 3, and 5 positions, respectively. This substitution pattern makes it a valuable intermediate, offering a reactive handle (the bromo group) for further functionalization while the alkyl groups influence its solubility and electronic properties.
Chemical and Physical Data Summary
The precise experimental physical properties of 3-Bromo-5-isopropyltoluene are not extensively documented in readily available literature. However, its fundamental chemical properties and computationally derived physical characteristics are summarized below. For context, the properties of the parent compound, m-cymene (1-isopropyl-3-methylbenzene), are included where available.[2]
| Property | Value | Source |
| CAS Number | 1208076-49-6 | ChemScene[3] |
| Molecular Formula | C₁₀H₁₃Br | ChemScene[3] |
| Molecular Weight | 213.11 g/mol | PubChem[1] |
| IUPAC Name | 1-Bromo-3-methyl-5-propan-2-ylbenzene | PubChem[1] |
| Synonyms | 1-Bromo-3-isopropyl-5-methylbenzene | PubChem[1] |
| SMILES | CC1=CC(C(C)C)=CC(Br)=C1 | ChemScene[3] |
| Calculated LogP | 3.88 - 4.1 | ChemScene, PubChem[1][3] |
| Topological Polar Surface Area (TPSA) | 0 Ų | ChemScene[3] |
| Boiling Point (of m-cymene) | 175 °C | Wikipedia[2] |
| Density (of m-cymene) | 0.86 g/cm³ | Wikipedia[2] |
Synthetic Utility and Reactivity
The synthetic value of 3-Bromo-5-isopropyltoluene is primarily derived from the reactivity of the carbon-bromine bond. As a haloarene, it is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[4]
The presence of the electron-donating alkyl groups (methyl and isopropyl) can subtly influence the reactivity of the aryl bromide. However, the dominant application remains its use as an electrophilic partner in reactions such as:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
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Heck-Mizoroki Coupling: Reaction with alkenes to form substituted alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
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Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
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Cyanation: Conversion of the bromide to a nitrile group, which is a versatile functional group itself.[5]
The C-Br bond is generally more reactive in these catalytic cycles than a C-Cl bond, allowing for potential chemoselective transformations in molecules containing both types of halogens.[4]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative example of how 3-Bromo-5-isopropyltoluene can be utilized in a Suzuki-Miyaura cross-coupling reaction. This methodology is adapted from established procedures for similar aryl bromides and is designed to be a self-validating system with clear causality for each step.
Objective: To synthesize 3-isopropyl-5-methyl-1,1'-biphenyl by coupling 3-Bromo-5-isopropyltoluene with phenylboronic acid.
Causality of Experimental Design:
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Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the oxidative addition of the aryl bromide, which is the rate-determining step of the catalytic cycle.
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Base: A base, such as sodium carbonate (Na₂CO₃), is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
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Solvent System: A mixture of an organic solvent (e.g., toluene or DME) and water is used. The organic solvent solubilizes the aryl bromide and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid salt, creating the necessary biphasic conditions for the reaction to proceed efficiently.
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Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.
Step-by-Step Methodology
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Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-Bromo-5-isopropyltoluene (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
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Solvent Addition: Add a 4:1 mixture of toluene and water (volume calculated to make the final concentration of the aryl bromide approximately 0.2 M).
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Inerting: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen.
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Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
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Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the organic layer, and wash it sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-isopropyl-5-methyl-1,1'-biphenyl.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-5-isopropyltoluene is not widely available, the hazards can be inferred from similar halogenated aromatic compounds. The compound should be handled with care in a well-ventilated chemical fume hood.
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Potential Hazards:
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Precautionary Measures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
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Storage: Keep the container tightly closed in a dry and well-ventilated place.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
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Conclusion
3-Bromo-5-isopropyltoluene is a synthetically useful building block, primarily serving as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. Its utility lies in the reliable reactivity of its aryl-bromide bond, enabling the construction of more complex molecular architectures. Researchers using this compound should employ standard techniques for air-sensitive reactions and adhere to rigorous safety protocols common for halogenated organic reagents. This guide provides the foundational knowledge and a practical framework for the effective and safe utilization of this compound in a research and development setting.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 50998167, 3-Bromo-5-isopropyltoluene. [Link]
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Organic Syntheses. Methyl 2-(3-methoxyphenyl)-2-methylpropanoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13627728, 3-Bromo-5-isopropylphenol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10774638, 3-Bromo-5-chlorotoluene. [Link]
-
Scribd. Organic Chemistry Short Notes. [Link]
-
Wikipedia. m-Cymene. [Link]
-
ChemSrc. 3-bromo-5-isopropylphenol | CAS#:1243475-87-7. [Link]
- Google Patents. WO2015094913A1 - Fluorophenyl pyrazol compounds.
-
SIELC Technologies. 3-Bromo-5-nitrotoluene. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10488984, 3-Bromo-5-nitrophenol. [Link]
-
YouTube. [Chemistry] 3-bromo-3-methylpentane reacts with sodium ethoxide in ethanol by using which mechanism:. [Link]
-
Dalton Transactions Blog. Emily Cuffin-Munday, Development Editor. [Link]
-
Wikipedia. p-Cymene. [Link]
Sources
- 1. 3-Bromo-5-isopropyltoluene | C10H13Br | CID 50998167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Cymene - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
